molecular formula C15H30O2 B14743986 7-Ethyl-2-methylundecan-4-yl formate CAS No. 5451-64-9

7-Ethyl-2-methylundecan-4-yl formate

Katalognummer: B14743986
CAS-Nummer: 5451-64-9
Molekulargewicht: 242.40 g/mol
InChI-Schlüssel: XDXHHOQZLIEZKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl-2-methylundecan-4-yl formate is an organic compound with the molecular formula C15H30O2. It is a formate ester derived from 7-ethyl-2-methylundecan-4-ol. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methylundecan-4-yl formate typically involves the esterification of 7-ethyl-2-methylundecan-4-ol with formic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

7-Ethyl-2-methylundecan-4-yl formate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Ethyl-2-methylundecan-4-yl formate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-ethyl-2-methylundecan-4-yl formate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and the corresponding alcohol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Ethyl-2-methylundecan-4-yl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

5451-64-9

Molekularformel

C15H30O2

Molekulargewicht

242.40 g/mol

IUPAC-Name

(7-ethyl-2-methylundecan-4-yl) formate

InChI

InChI=1S/C15H30O2/c1-5-7-8-14(6-2)9-10-15(17-12-16)11-13(3)4/h12-15H,5-11H2,1-4H3

InChI-Schlüssel

XDXHHOQZLIEZKB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CCC(CC(C)C)OC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.